REACTION_SMILES
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[CH3:34][N:35]([CH3:36])[CH:37]=[O:38].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])[cH:9][cH:10][c:11]12.[ClH:27].[NH2:17][c:18]1[n:19][nH:20][c:21]([CH2:23][C:24](=[O:25])[OH:26])[cH:22]1.[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1.[OH2:39]>>[c:2]1([NH:17][c:18]2[n:19][nH:20][c:21]([CH2:23][C:24](=[O:25])[OH:26])[cH:22]2)[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:12][CH2:13][CH2:14][CH2:15][Cl:16])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCOc1ccc2c(Cl)ncnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(CC(=O)O)[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cc(Nc2ncnc3cc(OCCCCl)ccc23)n[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |